Sulindac-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

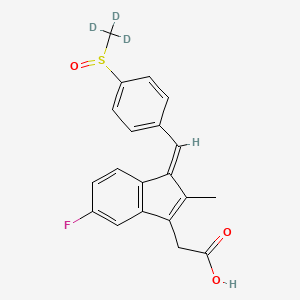

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H17FO3S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfinyl)phenyl]methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |

InChI Key |

MLKXDPUZXIRXEP-FHFLIJIYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Sulindac-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical quality attribute of isotopic purity for Sulindac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Understanding the isotopic composition of deuterated active pharmaceutical ingredients (APIs) is paramount for ensuring batch-to-batch consistency, predictable pharmacokinetic profiles, and regulatory compliance. This document provides a comprehensive overview of the analytical methodologies employed to determine the isotopic purity of this compound, presents typical isotopic distribution data, and outlines detailed experimental protocols.

Introduction to Isotopic Purity

In the synthesis of deuterated compounds like this compound, it is virtually impossible to achieve 100% isotopic incorporation at the specified positions. Consequently, the final product is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For this compound, where three hydrogen atoms have been replaced with deuterium, the bulk material will contain not only the desired d3 species but also small amounts of d0, d1, and d2 species. The relative abundance of these isotopologues determines the isotopic purity of the substance. High isotopic purity is crucial as the presence of lower deuterated or non-deuterated species can impact the drug's metabolic stability and efficacy.

Quantitative Data on Isotopic Distribution

The isotopic purity of this compound is typically determined by mass spectrometry, which separates and quantifies the different isotopologues based on their mass-to-charge ratio. While the exact isotopic distribution can vary between manufacturing batches, a representative profile for a high-purity batch of this compound is presented below. The chemical purity, which accounts for non-isotopic impurities, is also a critical parameter.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Description | Representative Abundance (%) |

| d0 | Unlabeled Sulindac | < 0.1 |

| d1 | Sulindac with one deuterium atom | < 1.0 |

| d2 | Sulindac with two deuterium atoms | < 5.0 |

| d3 | Fully deuterated Sulindac | > 95.0 |

Table 2: Typical Quality Control Specifications for this compound

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥ 98% |

| Isotopic Purity (d3) | ≥ 95% |

| Deuterium Incorporation | ≥ 99% atom % D at specified positions |

One commercial source for this compound reports a chemical purity of 99.38%, although the specific isotopic distribution is not detailed in the publicly available information.[1]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]

Mass Spectrometry Method for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is the preferred method for quantifying the relative abundance of each isotopologue.

Objective: To determine the relative percentages of d0, d1, d2, and d3 isotopologues of this compound.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Electrospray Ionization (ESI) source.

Materials:

-

This compound sample.

-

LC-MS grade acetonitrile.

-

LC-MS grade water.

-

LC-MS grade formic acid.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Chromatographic Separation:

-

Inject the sample onto a suitable C18 reversed-phase LC column.

-

Elute the analyte using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). The gradient is designed to separate this compound from any potential impurities.

-

-

Mass Spectrometric Analysis:

-

Operate the mass spectrometer in positive ion mode.

-

Acquire full scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 350-370).

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, and d3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

NMR Spectroscopy Method for Deuterium Incorporation

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the location of deuteration and to determine the overall deuterium enrichment at the specified positions.[4]

Objective: To confirm the position of deuterium labeling and to quantify the percentage of deuterium incorporation.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

-

This compound sample.

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) of high purity.

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent.

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate integration.

-

-

Data Analysis:

-

Integrate the signals of the remaining protons at the deuterated positions.

-

Compare the integral of these residual proton signals to the integral of a proton signal at a non-deuterated position in the molecule.

-

The percentage of deuterium incorporation can be calculated from the relative decrease in the integral of the signals corresponding to the deuterated positions.

-

Procedure for ²H NMR:

-

Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent.

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The presence of a signal in the ²H NMR spectrum at the expected chemical shift confirms the incorporation of deuterium at that position. The relative integrals of different deuterium signals can provide information about the distribution of deuterium in the molecule.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Analysis of this compound.

Caption: Logical Relationship in Isotopic Purity Determination.

Conclusion

The determination of the isotopic purity of this compound is a critical aspect of its quality control, ensuring its safety and efficacy as a therapeutic agent. Through the rigorous application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, a detailed profile of the isotopic distribution and the degree of deuterium incorporation can be accurately established. This comprehensive characterization is essential for researchers, scientists, and drug development professionals to confidently advance deuterated compounds through the development pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulindac-d3: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Sulindac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, serves as a valuable tool in pharmacokinetic and metabolic studies. The substitution of three hydrogen atoms with deuterium in the methylsulfinyl group provides a distinct mass signature, enabling its use as an internal standard for the quantification of Sulindac in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a summary of the key signaling pathways influenced by its parent compound, Sulindac.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below, with comparative data for Sulindac where available.

| Property | This compound | Sulindac |

| Formal Name | 5-fluoro-2-methyl-1Z-[[4-(methylsulfinyl-d3)phenyl]methylene]-1H-indene-3-acetic acid[1] | (Z)-5-fluoro-2-methyl-1-[[p-(methylsulfinyl)phenyl]methylene]-1 H-indene-3-acetic acid[2] |

| Molecular Formula | C₂₀H₁₄D₃FO₃S[1] | C₂₀H₁₇FO₃S[3] |

| Formula Weight | 359.4 g/mol [1] | 356.411 g/mol [3] |

| Appearance | Solid[4] | Yellow crystalline compound[2] |

| Melting Point | Not explicitly reported for this compound | 182-185 °C[5] |

| Solubility | Soluble in DMSO and Methanol[1] | Practically insoluble in water below pH 4.5, soluble in DMSO (100 mM) and ethanol (25 mM)[2][6] |

| Purity | ≥99% deuterated forms (d₁-d₃)[1] | ≥98%[7] |

Experimental Protocols

Detailed methodologies for the characterization and analysis of this compound and the investigation of Sulindac's biological activities are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of this compound and for quantifying its concentration in various samples.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) in a gradient elution. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 329 nm.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration. For quantification in biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required.

-

Internal Standard: For quantification of Sulindac, this compound is used as the internal standard.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary technique for which this compound is utilized as an internal standard.

-

Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

-

Sample Preparation: Similar to HPLC, with a final dilution in a solvent compatible with the LC-MS system. For biological samples, a liquid-liquid extraction or solid-phase extraction may be employed for sample clean-up.

-

Data Analysis: The mass-to-charge ratio (m/z) of this compound will be higher than that of Sulindac due to the deuterium atoms. This mass difference allows for the precise quantification of Sulindac by comparing its peak area to that of the known concentration of the this compound internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and verify the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: Will show the absence of the methylsulfinyl proton signal that is present in the spectrum of Sulindac.

-

¹³C NMR: Will confirm the presence of all carbon atoms in the molecule.

-

²H NMR (Deuterium NMR): Will show a signal corresponding to the deuterium atoms in the methylsulfinyl group.

-

-

Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Expected Absorptions: The IR spectrum of this compound will be very similar to that of Sulindac, showing characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm⁻¹), the S=O stretch (around 1040 cm⁻¹), and C-F stretch (around 1250 cm⁻¹).

Melting Point Determination

This is a fundamental physical property used to assess the purity of a crystalline solid.

-

Instrumentation: A digital melting point apparatus.

-

Procedure:

-

A small amount of the crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is gradually increased.

-

The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point. A sharp melting range is indicative of high purity.

-

Signaling Pathways Modulated by Sulindac

Sulindac and its active sulfide metabolite exert their therapeutic and anti-cancer effects through the modulation of several key cellular signaling pathways. As this compound is chemically and biologically equivalent to Sulindac (with the exception of its mass), it is expected to influence the same pathways.

Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory mechanism of Sulindac is through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Caption: Sulindac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

cGMP/PKG Signaling Pathway

Sulindac can increase intracellular levels of cyclic guanosine monophosphate (cGMP) by inhibiting phosphodiesterases (PDEs). This leads to the activation of protein kinase G (PKG), which can induce apoptosis in cancer cells.

References

- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sulindac-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Sulindac-d3 as an internal standard in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. This document provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for researchers and scientists engaged in drug development and bioanalytical studies.

Core Principles of Internal Standards in LC-MS/MS Analysis

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability. The ideal internal standard closely mimics the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in bioanalysis. They offer nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte. [cite: ] By comparing the analyte's signal response to that of the internal standard, variations introduced during sample preparation, injection, and ionization can be effectively normalized, leading to enhanced accuracy and precision of the quantitative results.

This compound: Mechanism of Action as an Internal Standard

This compound is a deuterated analog of Sulindac, where three hydrogen atoms in the methylsulfinyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a mass-to-charge ratio (m/z) that is three units higher than that of Sulindac, while maintaining nearly identical chemical and physical properties.

The core of its mechanism as an internal standard lies in its behavior during LC-MS/MS analysis:

-

Co-elution: Due to its structural similarity, this compound co-elutes with Sulindac during chromatographic separation. This ensures that both compounds experience the same matrix effects and instrument conditions at the point of analysis.

-

Distinct Mass-to-Charge Ratio: The mass difference allows the mass spectrometer to distinguish between the analyte (Sulindac) and the internal standard (this compound). This is crucial for their independent quantification.

-

Similar Fragmentation: In the collision cell of the mass spectrometer, both Sulindac and this compound undergo fragmentation. While the fragmentation patterns are analogous, the resulting product ions for this compound will have a mass shift corresponding to the deuterium labeling. This allows for the selection of specific and unique multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard, preventing cross-talk and ensuring accurate measurement.

By monitoring the ratio of the peak area of Sulindac to the peak area of this compound, any loss of analyte during sample processing or fluctuations in instrument response can be corrected, providing a highly reliable and accurate quantification of Sulindac in the sample.

Mass Spectrometry and Fragmentation

In tandem mass spectrometry, specific precursor ions are selected and fragmented to produce product ions. These precursor-product ion pairs are known as MRM transitions and are highly specific to the molecule of interest. For Sulindac and this compound, the following MRM transitions are typically monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Sulindac | 357.1 | 233.1 |

| This compound | 360.1 | 236.1 |

Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.

The fragmentation of Sulindac involves the neutral loss of the methylsulfinyl group, leading to the formation of the stable product ion. The same fragmentation pathway occurs for this compound, resulting in a product ion with a corresponding mass shift of +3 Da.

Experimental Workflow and Protocols

The following section outlines a typical experimental workflow and a detailed protocol for the quantification of Sulindac in human plasma using this compound as an internal standard.

Experimental Workflow Diagram

Synthesis and Characterization of Deuterated Sulindac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Sulindac. The strategic incorporation of deuterium can modulate the pharmacokinetic properties of the drug, potentially leading to an improved therapeutic profile. This document outlines a plausible synthetic route, detailed characterization methodologies, and relevant biological pathways.

Synthesis of Deuterated Sulindac (Sulindac-d3)

The synthesis of this compound, specifically deuterated at the methylsulfinyl group, can be achieved through a multi-step process. The key strategy involves the preparation of a deuterated intermediate, p-(methyl-d3-thio)benzaldehyde, which is then incorporated into the Sulindac scaffold. The final step is the oxidation of the sulfide to the sulfoxide.

The proposed synthetic pathway is as follows:

-

Synthesis of p-(methyl-d3-thio)benzaldehyde: This intermediate is synthesized by the reaction of p-mercaptobenzaldehyde with a deuterated methylating agent, such as iodomethane-d3 (CD3I).

-

Synthesis of 5-fluoro-2-methyl-1-(4-(methyl-d3-thio)benzylidene)-1H-indene-3-acetic acid (this compound sulfide): The deuterated benzaldehyde is then condensed with 5-fluoro-2-methyl-1H-indene-3-acetic acid to form the deuterated sulfide analog of Sulindac.

-

Oxidation to this compound: The final step involves the selective oxidation of the sulfide group in this compound sulfide to the corresponding sulfoxide, yielding this compound.

Characterization of Deuterated Sulindac (this compound)

The successful synthesis of this compound must be confirmed through rigorous characterization using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a crucial tool to confirm the absence of protons on the deuterated methyl group. The characteristic singlet for the S-CH3 group in Sulindac will be absent in the 1H NMR spectrum of this compound. 13C NMR will show a characteristic septet for the -CD3 carbon due to coupling with deuterium.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the incorporation of three deuterium atoms by a corresponding increase of 3 Da in the molecular weight of this compound compared to non-deuterated Sulindac.

-

Melting Point: The melting point of the synthesized deuterated compound is expected to be similar to that of non-deuterated Sulindac.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which are typically found at lower frequencies than C-H stretching vibrations.

Quantitative Data Summary

The following tables summarize the expected quantitative data for deuterated Sulindac and its non-deuterated counterpart.

| Property | Sulindac | This compound (Expected) |

| Molecular Formula | C20H17FO3S | C20H14D3FO3S |

| Molecular Weight | 356.41 g/mol | 359.43 g/mol |

| Melting Point | 182-185 °C | ~182-185 °C |

| Isotopic Purity | N/A | >98% |

| 1H NMR Chemical Shifts (δ, ppm) | Sulindac (in CDCl3) | This compound (in CDCl3) (Expected) |

| -SCH3 / -SCD3 | ~2.7 (s, 3H) | Absent |

| -CH2COOH | ~3.7 (s, 2H) | ~3.7 (s, 2H) |

| Indene-CH3 | ~2.2 (s, 3H) | ~2.2 (s, 3H) |

| Aromatic-H | 6.8-7.8 (m, 7H) | 6.8-7.8 (m, 7H) |

| 13C NMR Chemical Shifts (δ, ppm) | Sulindac (in CDCl3) | This compound (in CDCl3) (Expected) |

| -SCH3 / -SCD3 | ~44 | ~43 (septet) |

| -CH2COOH | ~30 | ~30 |

| Indene-CH3 | ~10 | ~10 |

| Aromatic-C | 105-165 | 105-165 |

| C=O | ~175 | ~175 |

| Mass Spectrometry Data | Sulindac | This compound (Expected) |

| [M+H]+ | m/z 357.09 | m/z 360.11 |

Experimental Protocols

Synthesis of p-(methyl-d3-thio)benzaldehyde

To a solution of p-mercaptobenzaldehyde (1.0 eq) in an appropriate solvent such as DMF, is added a base like potassium carbonate (1.2 eq). The mixture is stirred at room temperature for 30 minutes. Iodomethane-d3 (1.1 eq) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford p-(methyl-d3-thio)benzaldehyde.

Synthesis of 5-fluoro-2-methyl-1-(4-(methyl-d3-thio)benzylidene)-1H-indene-3-acetic acid (this compound sulfide)

A mixture of 5-fluoro-2-methyl-1H-indene-3-acetic acid (1.0 eq) and p-(methyl-d3-thio)benzaldehyde (1.0 eq) in methanol is treated with a solution of sodium methoxide in methanol. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is poured into ice water and acidified with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to give this compound sulfide.

Synthesis of this compound

To a solution of this compound sulfide (1.0 eq) in a suitable solvent like acetic acid, is added hydrogen peroxide (30% aqueous solution, 1.1 eq) at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The mixture is then poured into water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the exact mass of the synthesized compound.

Mandatory Visualization

Caption: Synthetic workflow for deuterated Sulindac (this compound).

Caption: Simplified signaling pathway of Sulindac.

Stability of Sulindac-d3 in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Sulindac-d3 in different solvent systems. Given that this compound is a deuterated analog of Sulindac and primarily used as an internal standard in analytical methods, its chemical stability is expected to be comparable to that of Sulindac. This document synthesizes available data on Sulindac and structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) to provide guidance on solution preparation, storage, and handling.

Introduction to this compound

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain.[1] It is a prodrug that is metabolized in the body to its active sulfide metabolite. This compound, a stable isotope-labeled version of Sulindac, is an indispensable tool in pharmacokinetic and bioanalytical studies, enabling precise quantification by mass spectrometry. Ensuring the stability of this compound stock and working solutions is paramount for generating accurate and reproducible experimental data.

Factors Affecting Sulindac Stability

The stability of Sulindac, and by extension this compound, can be influenced by several factors:

-

pH: Sulindac's degradation is pH-dependent. It is more stable in neutral to acidic conditions and undergoes rapid decomposition in alkaline solutions.[2]

-

Light: Photodegradation is a significant degradation pathway for Sulindac.[3] Exposure to UV light can lead to isomerization and oxidative cleavage.

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Solvent: The choice of solvent can impact the rate and pathway of degradation.

Quantitative Stability Data

Table 1: Stability of Sulindac in Solid Form and Solutions

| Formulation | Solvent/Matrix | Storage Temperature | Duration | Stability |

| Solid Powder | N/A | -20°C | ≥ 4 years | Stable |

| Aqueous Solution | PBS (pH 7.2) | Room Temperature | > 1 day | Not Recommended |

| In Solvent | Not Specified | -80°C | 1 year | Stable |

| In Solvent | Not Specified | -20°C | 1 month | Stable |

Table 2: Stability of Structurally Similar NSAIDs in Organic Solvents (for Estimation)

| Compound | Solvent | Storage Temperature | Duration | Stability Notes |

| Diclofenac Sodium | Methanol (Stock Solution) | 4°C (refrigerated) | At least 2 weeks | Stable, no significant degradation observed.[4] |

| Diclofenac Sodium | Acetonitrile (Working Solution) | Room Temperature | 24 hours | Stable, no chromatographic changes observed.[4] |

| Indomethacin | Plasma | -20°C | 2 months | Stable.[2] |

Experimental Protocols

A generalized experimental protocol for determining the stability of this compound in a specific solvent is outlined below. This protocol is based on the principles of forced degradation studies and stability-indicating methods as described in regulatory guidelines.[5][6][7][8]

Objective

To evaluate the stability of this compound in a selected solvent (e.g., DMSO, Methanol, Acetonitrile) under specified storage conditions (e.g., -20°C, 4°C, room temperature) over a defined period.

Materials

-

This compound reference standard

-

High-purity solvent (e.g., HPLC-grade DMSO, Methanol, Acetonitrile)

-

Volumetric flasks and pipettes

-

Amber HPLC vials

-

HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector

-

Validated stability-indicating analytical method

Experimental Workflow

Caption: Experimental workflow for this compound stability testing.

Stability-Indicating Method

A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is crucial. The method must be able to separate the parent this compound peak from any potential degradation products, ensuring that the quantification of the parent compound is accurate.[3][9]

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is often employed.

-

Detection: UV detection at a wavelength where Sulindac has maximum absorbance (around 327 nm) or, more specifically for this compound, mass spectrometry for selective and sensitive detection.[10]

Signaling Pathways Modulated by Sulindac

Sulindac and its active metabolite are known to modulate several key signaling pathways, which contributes to their anti-inflammatory and potential anti-cancer effects.

Caption: Key signaling pathways modulated by Sulindac.

Conclusion and Recommendations

While specific quantitative data on the long-term stability of this compound in various organic solvents is limited, the available information on Sulindac and related NSAIDs provides valuable guidance. For optimal stability, it is recommended to:

-

Store this compound as a solid at -20°C for long-term storage.

-

Prepare fresh aqueous solutions daily.

-

For organic stock solutions, store at -20°C for up to one month or at -80°C for longer periods.

-

Always protect solutions from light by using amber vials or by wrapping containers in foil.

-

It is imperative for researchers to perform their own stability studies for this compound in the specific solvents and under the storage conditions used in their laboratories to ensure the accuracy and validity of their experimental results.

References

- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Sulindac Versus Sulindac-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its deuterated analogue, Sulindac-d3. By leveraging the kinetic isotope effect, the strategic replacement of hydrogen with deuterium atoms in the Sulindac molecule offers the potential for a modified metabolic fate, leading to an altered pharmacokinetic profile. This document delves into the known pharmacokinetic parameters of Sulindac, explores the anticipated impact of deuteration, and provides detailed experimental methodologies for comparative analysis.

Introduction to Sulindac and the Rationale for Deuteration

Sulindac is a prodrug that belongs to the arylalkanoic acid class of NSAIDs. Its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily mediated by its active sulfide metabolite. Sulindac itself is reversibly metabolized to this active form and irreversibly to an inactive sulfone metabolite. Like other NSAIDs, Sulindac's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key in the synthesis of prostaglandins.

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to favorably alter a drug's pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. For drugs like Sulindac, where metabolism is a key determinant of its activity and clearance, deuteration can potentially lead to:

-

Increased half-life: A slower rate of metabolism can result in the drug remaining in the body for a longer period.

-

Increased exposure (AUC): The total amount of drug the body is exposed to over time may be enhanced.

-

Altered peak concentrations (Cmax) and time to peak concentration (Tmax): The maximum concentration of the drug in the plasma and the time it takes to reach that concentration can be modified.

-

Reduced formation of certain metabolites: Deuteration can shift metabolic pathways, potentially reducing the formation of unwanted or toxic metabolites.

A deuterated version of Sulindac, referred to in literature from Concert Pharmaceuticals as CTP-499, has been investigated, highlighting the interest in its potentially improved pharmacokinetic profile.

Comparative Pharmacokinetic Profiles

Pharmacokinetic Parameters of Sulindac

The following table summarizes the key pharmacokinetic parameters of Sulindac and its primary metabolites based on available literature. It is important to note that these values can vary depending on the study population, dosage, and formulation.

| Parameter | Sulindac (Prodrug) | Sulindac Sulfide (Active Metabolite) | Sulindac Sulfone (Inactive Metabolite) |

| Tmax (hours) | ~2-4 | ~2-4 | ~3-5 |

| Cmax (μg/mL) | Variable | Variable | Variable |

| AUC (μg·h/mL) | Variable | Variable | Variable |

| Half-life (t½) (hours) | ~7.8[1] | ~16.4[1] | Variable |

| Protein Binding | >90% (primarily to albumin)[2] | >90% (primarily to albumin)[2] | >90% (primarily to albumin)[2] |

| Metabolism | Reversible reduction to sulfide, irreversible oxidation to sulfone[2] | Reversibly oxidized to Sulindac | - |

| Excretion | Primarily renal, after metabolism; also in feces[2] | Minimal renal excretion | Major metabolite in urine[2] |

Anticipated Pharmacokinetic Profile of this compound

Based on the principles of the kinetic isotope effect, the deuteration of Sulindac at metabolically active positions is expected to alter its pharmacokinetic profile. The following table outlines the anticipated changes in the pharmacokinetic parameters of this compound compared to Sulindac.

| Parameter | Expected Change with Deuteration (this compound vs. Sulindac) | Rationale (Kinetic Isotope Effect) |

| Tmax (hours) | Potentially delayed | Slower metabolic conversion from the prodrug to the active metabolite. |

| Cmax (μg/mL) | Potentially altered | May be lower if the rate of formation of the active metabolite is slower, or higher for the parent drug if its own metabolism is slowed. |

| AUC (μg·h/mL) | Increased | Slower metabolism and clearance would lead to greater overall drug exposure. |

| Half-life (t½) (hours) | Increased | The primary impact of deuteration is a reduction in the rate of metabolic clearance, leading to a longer elimination half-life. |

Experimental Protocols

To definitively compare the pharmacokinetic profiles of Sulindac and this compound, a randomized, double-blind, crossover clinical trial would be the gold standard. Below is a detailed methodology for such a study.

A Comparative Pharmacokinetic Study Protocol

Objective: To compare the single-dose pharmacokinetic profiles of Sulindac and this compound in healthy adult volunteers.

Study Design: A randomized, double-blind, two-period, two-sequence crossover study.

Study Population:

-

Healthy adult male and female volunteers, aged 18-55 years.

-

Subjects with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

-

Exclusion criteria: history of gastrointestinal, renal, or hepatic disease; known hypersensitivity to NSAIDs; use of any prescription or over-the-counter medications that could interfere with the study drugs.

Study Treatment:

-

Treatment A: Single oral dose of Sulindac (e.g., 200 mg tablet).

-

Treatment B: Single oral dose of this compound (e.g., equimolar to 200 mg Sulindac).

Study Procedure:

-

Screening: Potential subjects will undergo a physical examination, electrocardiogram (ECG), and clinical laboratory tests to determine eligibility.

-

Randomization: Eligible subjects will be randomly assigned to one of two treatment sequences (AB or BA).

-

Dosing Periods:

-

Period 1: After an overnight fast, subjects will receive their assigned treatment (A or B) with a standardized volume of water.

-

Washout Period: A washout period of at least 14 days will separate the two dosing periods to ensure complete elimination of the drug from the first period.

-

Period 2: After another overnight fast, subjects will receive the alternate treatment.

-

-

Pharmacokinetic Sampling:

-

Blood samples (e.g., 5 mL) will be collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma will be separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of Sulindac, Sulindac sulfide, and Sulindac sulfone (and their deuterated counterparts) will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for both Sulindac and this compound and their respective metabolites: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), and terminal elimination half-life (t½).

-

-

Statistical Analysis:

-

Analysis of variance (ANOVA) will be performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) to assess for significant differences between the two treatments.

-

The 90% confidence intervals for the ratio of the geometric means (Treatment B / Treatment A) will be calculated.

-

Visualizing Key Pathways and Processes

Sulindac Metabolism Pathway

The metabolic conversion of Sulindac is central to its activity. The following diagram illustrates the key metabolic steps.

Caption: Metabolic pathway of Sulindac.

Experimental Workflow for Comparative Pharmacokinetic Study

The workflow for a clinical study comparing Sulindac and this compound involves several key stages, from volunteer recruitment to data analysis.

Caption: Workflow of a comparative pharmacokinetic study.

Logical Relationship of Deuteration to Pharmacokinetic Outcomes

The central hypothesis of deuterating Sulindac is that the kinetic isotope effect will lead to a more favorable pharmacokinetic profile. This logical relationship is depicted below.

Caption: The impact of deuteration on pharmacokinetics.

Conclusion

The deuteration of Sulindac to form this compound represents a rational drug design strategy to optimize its pharmacokinetic profile. While direct comparative data is limited, the well-established principles of the kinetic isotope effect strongly suggest that this compound would exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. The provided experimental protocol outlines a robust methodology to definitively characterize and compare the pharmacokinetic profiles of these two compounds. Such studies are crucial for understanding the full therapeutic potential of deuterated Sulindac and for guiding its further clinical development. The visualizations provided offer a clear framework for understanding the metabolic pathways, experimental design, and the fundamental scientific principles underpinning the development of deuterated pharmaceuticals.

References

- 1. Concert Pharmaceuticals, Inc. Presents Positive 48-Week Results From Phase 2 Clinical Trial Of CTP-499 In Diabetic Kidney Disease - BioSpace [biospace.com]

- 2. A First-in-Patient, Multicenter, Double-Blind, 2-Arm, Placebo-Controlled, Randomized Safety and Tolerability Study of a Novel Oral Drug Candidate, CTP-499, in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Labeling and Its Isotope Effects on Sulindac Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), functions as a prodrug that undergoes metabolic activation and inactivation, processes critical to its therapeutic efficacy and side-effect profile. This technical guide explores the metabolic pathways of Sulindac and investigates the potential impact of deuterium labeling on its pharmacokinetics. By leveraging the kinetic isotope effect (KIE), deuterium substitution at specific metabolically active sites can modulate the rate of biotransformation, offering a strategy to optimize the drug's therapeutic index. This document details the metabolic fate of Sulindac, presents hypothetical comparative pharmacokinetic data based on the principles of deuterium labeling, outlines relevant experimental protocols for studying these effects, and visualizes the key pathways and workflows involved.

Introduction to Sulindac and Deuterium Labeling

Sulindac is an indole-acetic acid derivative NSAID used in the management of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1] It is administered as an inactive sulfoxide prodrug, which is metabolized in the body to its pharmacologically active sulfide metabolite.[1] This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[2]

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass. When a hydrogen atom in a drug molecule is replaced with deuterium, the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). In drug development, this "deuterium switch" is a strategy employed to slow down drug metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.

The Metabolic Journey of Sulindac

The metabolism of Sulindac is a complex process involving both reduction and oxidation, primarily occurring in the liver.[1] The key metabolic transformations are:

-

Reduction to Sulindac Sulfide: The inactive Sulindac (a sulfoxide) is reversibly reduced to Sulindac sulfide. This is the pharmacologically active metabolite responsible for COX inhibition.[1][3] This reduction is catalyzed by methionine sulfoxide reductases A (MsrA) and B (MsrB).[4]

-

Oxidation to Sulindac Sulfone: Sulindac can be irreversibly oxidized to Sulindac sulfone, an inactive metabolite.[1][3] This oxidation is primarily carried out by the cytochrome P450 (CYP) family of enzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP3A4.[4]

The balance between the formation of the active sulfide and the inactive sulfone metabolites is a crucial determinant of Sulindac's efficacy and potential for adverse effects.

The Deuterium Isotope Effect on Sulindac Metabolism

This substitution is hypothesized to:

-

Decrease the rate of oxidation to the inactive Sulindac sulfone, as this is a CYP-mediated process that can involve the cleavage of a C-H bond.

-

Potentially shift the metabolic equilibrium towards the formation of the active Sulindac sulfide, thereby prolonging its therapeutic effect.

Quantitative Data: A Comparative Overview

The following tables present both established pharmacokinetic parameters for Sulindac in humans and rats, and hypothetical data for a deuterated version (Sulindac-d3) to illustrate the potential impact of the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Sulindac and its Metabolites in Humans

| Parameter | Sulindac | Sulindac Sulfide | Sulindac Sulfone | Source |

| Mean Half-life (t½) (hours) | 7.8 | 16.4 | ~54.6 (in elderly) | [1][5] |

| Protein Binding (%) | ~93 | ~98 | ~95 | [6] |

Table 2: Hypothetical Pharmacokinetic Comparison of Sulindac vs. This compound in a Rat Model

| Parameter | Sulindac | This compound (Hypothetical) | Expected Change |

| AUC (Area Under the Curve) | X | > X | Increased systemic exposure |

| Cmax (Maximum Concentration) | Y | ≈ Y | Minimal change expected |

| t½ (Half-life) | Z | > Z | Prolonged half-life |

| Clearance (CL) | A | < A | Decreased rate of elimination |

| Formation of Sulfone Metabolite | B | < B | Reduced due to KIE |

Note: The values X, Y, Z, A, and B are placeholders for data that would be obtained from direct experimental comparison.

Experimental Protocols

To empirically determine the isotope effects of deuterium labeling on Sulindac metabolism, a series of in vitro and in vivo experiments are required.

Synthesis of Deuterated Sulindac (this compound)

A general synthetic route for Sulindac can be adapted for the synthesis of its deuterated analog.[7] A key step would involve the use of a deuterated reagent, such as deuterated methyl iodide (CD3I), to introduce the trideuterated methyl group.

Conceptual Synthetic Step: The condensation of the indene intermediate with p-(methylthio)benzaldehyde, followed by oxidation of the resulting sulfide to a sulfoxide, is a critical part of the synthesis.[7] To produce this compound, a deuterated analog of p-(methylthio)benzaldehyde, p-(trideuteromethylthio)benzaldehyde, would be used.

In Vitro Metabolism Assay Using Liver Microsomes

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Protocol:

-

Preparation: Human or rat liver microsomes are thawed on ice. A reaction mixture is prepared containing a buffered solution (e.g., phosphate buffer, pH 7.4) and an NADPH-regenerating system.

-

Incubation: Sulindac or this compound is added to the reaction mixture and pre-incubated at 37°C. The reaction is initiated by the addition of the liver microsomes.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and the formation of metabolites.

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.

Protocol:

-

Dosing: A cohort of rats is administered either Sulindac or this compound, typically via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vein.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Sample Extraction: The plasma samples are subjected to protein precipitation and/or liquid-liquid extraction to isolate the drug and its metabolites.

-

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS to determine the concentrations of Sulindac (or this compound) and its metabolites over time.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters (AUC, Cmax, t½, CL).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.

Typical Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites. A deuterated internal standard is used for accurate quantification.[8]

-

Signaling Pathways Associated with Sulindac's Action

The primary mechanism of action for Sulindac's active sulfide metabolite is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Beyond COX inhibition, Sulindac and its metabolites have been shown to modulate other signaling pathways, which may contribute to their chemopreventive effects. These include the inhibition of the NF-κB pathway and the modulation of the cGMP/PKG pathway, which can influence cell growth and apoptosis.[9][10]

Conclusion and Future Directions

The application of deuterium labeling to Sulindac, specifically at the metabolically labile methyl-sulfoxide group, presents a compelling strategy for enhancing its pharmacokinetic profile. Theoretically, this modification should slow the rate of oxidative metabolism, thereby increasing the half-life of the parent drug and potentially shifting the metabolic balance towards the active sulfide metabolite. This could lead to a more sustained therapeutic effect and a potentially improved safety profile.

To validate these hypotheses, further research is essential. This includes the synthesis of deuterated Sulindac analogs and the execution of rigorous in vitro and in vivo studies to generate direct comparative data. Such studies will be crucial in determining if the "deuterium switch" can indeed optimize the therapeutic potential of this well-established anti-inflammatory agent. The experimental frameworks outlined in this guide provide a roadmap for these future investigations.

References

- 1. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A kinetic study of sulindac in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Sulindac - Wikipedia [en.wikipedia.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. selleckchem.com [selleckchem.com]

- 10. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For researchers, scientists, and drug development professionals, the use of deuterated internal standards (IS) is a cornerstone of robust bioanalytical method development, particularly for chromatographic assays coupled with mass spectrometry. This guide provides an in-depth overview of the regulatory guidelines, best practices, and critical considerations for their effective implementation in drug development.

The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated version of the analyte, is highly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and is a key topic within the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] The primary scientific justification for using a deuterated IS is its ability to compensate for variability during sample processing and analysis, most notably the matrix effect in LC-MS/MS analysis.[1][5]

Core Principles and Regulatory Expectations

A suitable internal standard is a critical component of a robust bioanalytical method.[6] The ideal IS co-elutes with the analyte and exhibits similar extraction recovery and ionization response.[6] Deuterated standards are considered the gold standard as they closely mimic the physicochemical properties of the analyte.[7][8]

Regulatory guidelines, particularly the ICH M10, emphasize the need for a well-characterized and validated bioanalytical method to ensure the reliability of study data.[3][4][9] While the FDA does not explicitly mandate the use of SIL-IS, it has issued citations for inadequate tracking of internal standard responses, and expects robust and reliable methods, which often necessitates their use.[1] The EMA has noted that over 90% of submissions incorporate SIL-IS and has rejected studies with inadequate surrogate internal standards.[1]

Key Considerations for Deuterated Internal Standards

Several factors must be carefully evaluated when selecting and utilizing a deuterated internal standard to ensure a compliant and scientifically sound bioanalytical method.

Isotopic Purity and Unlabeled Analyte Contribution

The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[10] It is crucial that the deuterated standard is of the highest possible purity.[10]

| Parameter | Recommendation | Regulatory Emphasis |

| Isotopic Purity | Typically >98% isotopic enrichment is recommended.[7] High isotopic purity, often above 99%, is expected to meet regulatory and scientific standards.[11] | High purity is essential to minimize interference and ensure accurate quantification. |

| Unlabeled Analyte | The contribution of the unlabeled analyte in the IS solution to the analyte response should be evaluated. This interference should not be more than 20% of the LLOQ response of the analyte.[10] | Critical for ensuring the accuracy of measurements at the lower end of the calibration curve. |

Stability of the Isotopic Label

The stability of the deuterium label is paramount. Deuterium atoms should be placed on non-exchangeable positions within the molecule.[12]

-

Avoid: Placing labels on heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines) where they can readily exchange with protons from the solvent or matrix.[12]

-

Caution: Deuterium atoms on carbons adjacent to carbonyl groups or in some aromatic positions may be susceptible to exchange under certain pH or catalytic conditions.[12]

-

Alternative: While more expensive, the use of ¹³C or ¹⁵N isotopes can be advantageous as they are not susceptible to exchange.[12][13]

Mass Difference and Isotopic Crosstalk

The mass difference between the analyte and the deuterated IS should be sufficient to prevent isotopic crosstalk.

| Parameter | Recommendation | Rationale |

| Mass Increase | A mass increase of at least +3 or +4 Da is generally recommended to ensure the signal is outside the natural isotopic distribution of the analyte.[6] For molecules containing atoms with significant natural isotopes (e.g., chlorine, bromine), a larger mass increase may be necessary.[6] | Prevents the isotopic envelope of the analyte from interfering with the signal of the internal standard, and vice versa. |

Potential for Kinetic Isotope Effect (KIE)

The kinetic isotope effect occurs when the substitution of an atom with its isotope alters the rate of a chemical reaction.[14] In the context of drug metabolism, if a C-H bond that is broken in a rate-determining metabolic step is replaced with a C-D bond, the metabolism can be slowed.[15]

While this can be exploited in drug design to improve pharmacokinetic profiles, it is an important consideration for internal standards.[15] If the deuterated IS has a different metabolic fate than the analyte due to the KIE, it may not accurately reflect the analyte's concentration, particularly in long-term stability studies.

Experimental Protocols: Ensuring Robust Method Validation

A comprehensive validation of the bioanalytical method is required to demonstrate its suitability for its intended purpose.[9] The following are key experiments where the performance of the deuterated internal standard is critical.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[16]

Methodology:

-

Analyze at least six independent sources of the biological matrix.

-

Each blank matrix should be processed with and without the internal standard to assess for any interfering peaks at the retention times of the analyte and IS.

-

The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Matrix Effect

Objective: To evaluate the effect of the matrix on the ionization of the analyte and internal standard.[1]

Methodology:

-

Prepare two sets of samples at low and high concentrations of the analyte and a consistent concentration of the IS.

-

Set A: Analyte and IS spiked into the mobile phase or an appropriate solvent.

-

Set B: Blank matrix from at least six different sources is extracted, and the analyte and IS are added to the post-extraction supernatant.

-

The matrix factor (MF) is calculated for both the analyte and the IS by comparing the peak areas from Set B to Set A.

-

The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤ 15%.

Stability

Objective: To evaluate the stability of the analyte and internal standard under various conditions encountered during sample handling and analysis.[17]

Methodology:

-

Freeze-Thaw Stability: Analyze QC samples at low and high concentrations after at least three freeze-thaw cycles.

-

Bench-Top Stability: Analyze QC samples at low and high concentrations after being left at room temperature for a period that reflects the expected sample handling time.

-

Long-Term Stability: Analyze QC samples at low and high concentrations after storage at the intended long-term storage temperature for a defined period.

-

Stock and Working Solution Stability: The stability of the analyte and IS in their respective solutions should be established under the storage conditions.

In all stability experiments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Key Processes and Relationships

To further clarify the regulatory and scientific considerations, the following diagrams illustrate key workflows and decision-making processes.

Caption: Workflow for the selection of an internal standard.

Caption: Bioanalytical method validation workflow.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. scispace.com [scispace.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. database.ich.org [database.ich.org]

- 10. tandfonline.com [tandfonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioanalysisforum.jp [bioanalysisforum.jp]

- 17. researchgate.net [researchgate.net]

Methodological & Application

LC-MS/MS Method for High-Throughput Quantification of Sulindac Using Sulindac-d3 Internal Standard

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sulindac in biological matrices. The use of a stable isotope-labeled internal standard, Sulindac-d3, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and other drug development applications. The protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic and mass spectrometric conditions for high-throughput analysis.

Introduction

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. Accurate and reliable quantification of Sulindac in biological samples is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. This application note provides a detailed protocol for the development and implementation of an LC-MS/MS method for Sulindac using this compound as the internal standard.

Experimental

Materials and Reagents

-

Sulindac and this compound reference standards were of high purity (≥98%).

-

Acetonitrile (ACN), methanol (MeOH), and water (H₂O) were of LC-MS grade.

-

Formic acid (FA) was of analytical grade.

-

Human plasma (or other relevant biological matrix) was used for matrix-matched calibration standards and quality control samples.

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepared by dissolving Sulindac and this compound in methanol.

-

Working Standard Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water to create a series of calibration standards.

-

Internal Standard (IS) Working Solution: A solution of this compound at a constant concentration (e.g., 100 ng/mL) was prepared in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

Inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of Sulindac.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 20 |

| 5.0 | 20 |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometer Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

Table 4: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Sulindac | 357.1 | 233.1 | 80 | 25 |

| This compound | 360.1 | 236.1 | 80 | 25 |

Data Analysis and Quantification

The concentration of Sulindac in the samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratio against the corresponding concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 5: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 1,500 | 100,000 | 0.015 |

| 5 | 7,800 | 102,000 | 0.076 |

| 10 | 15,500 | 101,500 | 0.153 |

| 50 | 76,000 | 99,800 | 0.761 |

| 100 | 152,000 | 100,500 | 1.512 |

| 500 | 755,000 | 99,500 | 7.588 |

| 1000 | 1,510,000 | 100,200 | 15.070 |

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the method is accurate and precise.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

-

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Caption: Experimental workflow for Sulindac quantification.

Caption: LC-MS/MS analysis logical relationship.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Sulindac in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation procedure and the rapid chromatographic runtime make this method suitable for high-throughput bioanalysis in a drug development setting. Proper method validation is essential to ensure the reliability of the data generated.

Application Note: High-Throughput Quantification of Sulindac in Human Plasma using Sulindac-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Sulindac in human plasma samples. The method employs a stable isotope-labeled internal standard, Sulindac-d3, to ensure accuracy and precision, which is crucial for pharmacokinetic and drug metabolism studies. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. This robust method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for Sulindac quantification.

Introduction

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is metabolized into an active sulfide form and an inactive sulfone metabolite.[1][2] Accurate measurement of Sulindac concentrations in plasma is essential for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred method in quantitative bioanalysis using mass spectrometry.[3][4][5] A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[4][6] This protocol provides a comprehensive procedure for the extraction and quantification of Sulindac in human plasma.

Experimental

Materials and Reagents

-

Sulindac (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent)

-

Analytical balance

-

Microcentrifuge

-

Pipettes

-

Autosampler vials

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Sulindac and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Sulindac by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Sample Preparation Protocol (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.

-

Add 50 µL of the appropriate Sulindac working standard solution (for calibration curve) or blank diluent (for unknown samples) to the respective tubes.

-

Pipette 100 µL of human plasma into each tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes.

-

To precipitate plasma proteins, add 300 µL of cold acetonitrile to each tube.

-

Vortex mix each tube for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and may require optimization for your specific instrumentation.

Table 1: UPLC-MS/MS Parameters

| Parameter | Condition |

| UPLC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Sulindac | Precursor Ion (Q1): m/z 357.1 -> Product Ion (Q2): m/z 233.1 |

| This compound | Precursor Ion (Q1): m/z 360.1 -> Product Ion (Q2): m/z 236.1 |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimize for your instrument |

| Declustering Potential (DP) | Optimize for your instrument |

| Source Temperature | 500°C |

Data Analysis and Quantification

The concentration of Sulindac in the plasma samples is determined by calculating the peak area ratio of the Sulindac MRM transition to the this compound internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Sulindac in the unknown samples is then interpolated from this calibration curve using a linear regression with 1/x² weighting.

Workflow Diagram

Caption: Experimental workflow for the quantification of Sulindac in plasma.

Conclusion

This application note provides a detailed and robust protocol for the quantification of Sulindac in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation method and the sensitive UPLC-MS/MS analysis make this method suitable for high-throughput bioanalytical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for reliable pharmacokinetic data.

References

- 1. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]